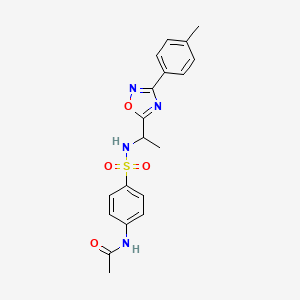
N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide, also known as TAK-915, is a novel small molecule that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease.
Mechanism of Action
N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide works by targeting the alpha7 nicotinic acetylcholine receptor (α7nAChR), a receptor that is involved in cognitive function. N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide binds to this receptor and enhances its activity, leading to improved cognitive function. The exact mechanism of action is still under investigation, but it is believed that N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide may also modulate other neurotransmitter systems that are involved in cognitive function.
Biochemical and Physiological Effects:
N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to have a favorable pharmacokinetic profile, meaning that it is well absorbed and distributed in the body. It also has a good safety profile, with no significant adverse effects reported in preclinical studies. N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to improve memory and cognitive function in animal models of Alzheimer's disease, as well as in healthy animals. It has also been shown to enhance synaptic plasticity, a process that is critical for learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is its specificity for the α7nAChR receptor, which makes it a promising candidate for treating cognitive disorders. However, one limitation is that it has only been studied in preclinical models, and its efficacy and safety in humans are still unknown. Additionally, the complex synthesis method and the limited availability of the compound may make it difficult to study in some laboratory settings.
Future Directions
There are several future directions for the study of N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide. One direction is to further investigate its mechanism of action and its effects on other neurotransmitter systems. Another direction is to study its efficacy and safety in humans, which may involve clinical trials. Additionally, N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide may be studied in combination with other drugs for the treatment of cognitive disorders. Finally, the synthesis method of N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide may be optimized to improve its availability and scalability for laboratory studies.
Synthesis Methods
The synthesis of N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide involves several steps, including the preparation of the starting materials, the formation of the oxadiazole ring, and the coupling of the sulfonamide and amide groups. The process is complex and requires expertise in organic chemistry. The final product is obtained as a white powder and is characterized by various spectroscopic techniques.
Scientific Research Applications
N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been extensively studied in preclinical models for its potential use in treating cognitive disorders. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease, as well as in healthy animals. N-(4-(N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has also been shown to enhance synaptic plasticity, a process that is critical for learning and memory.
properties
IUPAC Name |
N-[4-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-12-4-6-15(7-5-12)18-21-19(27-22-18)13(2)23-28(25,26)17-10-8-16(9-11-17)20-14(3)24/h4-11,13,23H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHBEVKEWNTFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]ethyl}sulfamoyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

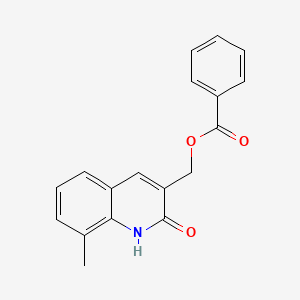
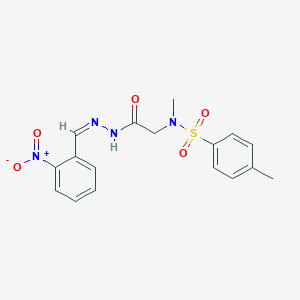
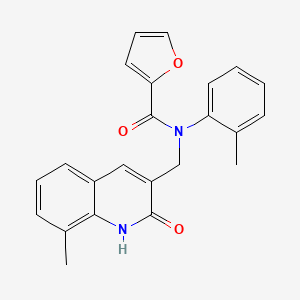

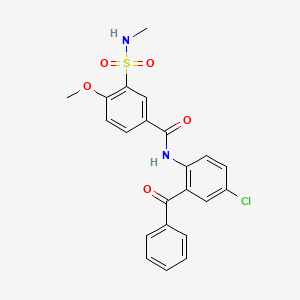

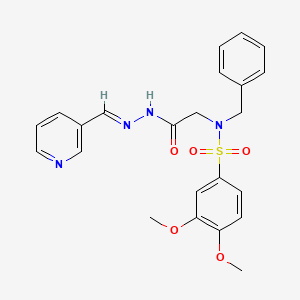
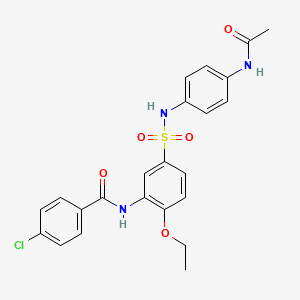
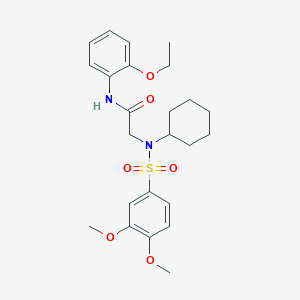
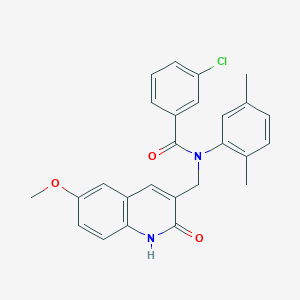
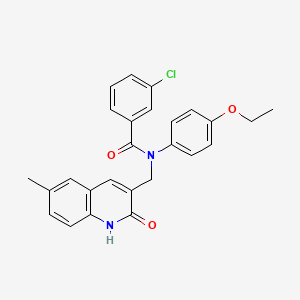
![(R)-1-ethyl-2-(hydroxydiphenylmethyl)-N-(2-hydroxypropyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B7715557.png)

